molecular formula C6H10Cl2N2O4 B14597295 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid CAS No. 59384-03-1

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid

Katalognummer: B14597295
CAS-Nummer: 59384-03-1
Molekulargewicht: 245.06 g/mol
InChI-Schlüssel: DFDCCULPPPMWGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid is an organic compound that features both carboxylic acid and chloroamino functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid typically involves the reaction of chloroacetic acid with ethylenediamine in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where chloroacetic acid is reacted with ethylenediamine under optimized conditions to maximize efficiency and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[2-[Carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid involves its interaction with molecular targets such as enzymes and proteins. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both carboxylic acid and chloroamino functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .

Eigenschaften

CAS-Nummer

59384-03-1

Molekularformel

C6H10Cl2N2O4

Molekulargewicht

245.06 g/mol

IUPAC-Name

2-[2-[carboxymethyl(chloro)amino]ethyl-chloroamino]acetic acid

InChI

InChI=1S/C6H10Cl2N2O4/c7-9(3-5(11)12)1-2-10(8)4-6(13)14/h1-4H2,(H,11,12)(H,13,14)

InChI-Schlüssel

DFDCCULPPPMWGE-UHFFFAOYSA-N

Kanonische SMILES

C(CN(CC(=O)O)Cl)N(CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.